Spirocyclic Core Imparts Higher Fsp³ (0.73) Versus Non-Spiro Sulfamidates (0.57), Correlating with Improved Drug-Like Properties
The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.73 (8 sp³ carbons out of 11 total carbons excluding the BOC carbonyl), calculated from its molecular formula C₁₁H₁₉NO₅S . This is substantially higher than the Fsp³ of 0.57 for the non-spiro comparator 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide (CAS 459817-82-4; C₇H₁₃NO₅S, 4 sp³ carbons out of 7 total) . The medicinal chemistry literature has established that increasing Fsp³ above 0.45 is associated with improved aqueous solubility, reduced promiscuous binding, lower hERG inhibition, and enhanced clinical developability profiles [1].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.73 (8 sp³ C / 11 total C, excluding BOC carbonyl) |
| Comparator Or Baseline | 3-Boc-1,2,3-oxathiazolidine 2,2-dioxide (CAS 459817-82-4): Fsp³ = 0.57 (4 sp³ C / 7 total C) |
| Quantified Difference | ΔFsp³ = +0.16 (28% relative increase in sp³ fraction) |
| Conditions | Calculated from molecular formulas; medicinal chemistry correlation data from spirocycle review literature |
Why This Matters
Higher Fsp³ is a validated predictor of superior physicochemical and pharmacokinetic profiles; selecting the spirocyclic building block early in hit-to-lead campaigns increases the probability of downstream clinical candidate success [1].
- [1] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025. Section: Introduction—Fsp³ and drug-like properties. View Source
